molecular formula C19H20N2O B1261326 Cinchonidinone

Cinchonidinone

Cat. No. B1261326
M. Wt: 292.4 g/mol
InChI Key: AEFOLTVWSRMXMW-LWINWCPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinchonidinone is a member of quinolines.

Scientific Research Applications

1. Tautomerism and Chemical Behavior

  • Cinchonidinone, a Cinchona alkaloid, exhibits interesting tautomerism, which affects its behavior in neutral aqueous solutions. The presence of keto, enol, and diol forms in various concentrations and the equilibrium favoring certain isomers make it a significant subject for chemical studies (Robins & Rhodes, 1987).

2. Role in Synthesis of Chemical Compounds

  • The lithium aluminum hydride reduction of oximes derived from cinchonidinone is used to obtain certain amino derivatives, contributing to advances in structural biochemistry (Pettit & Gupta, 1968).

3. Potential in Medical Research

  • Although not directly involving cinchonidinone, studies on cinchonine, a related compound, reveal potential in medical research, such as its anti-obesity effects and its role in inhibiting platelet aggregation. This suggests that cinchonidinone could also be explored for similar medical applications (Jung et al., 2012; Shah et al., 1998).

4. Interaction with Biological Molecules

  • Research on cyclodextrins forming inclusion complexes with cinchonidinone opens avenues in enhancing drug solubility and efficacy, potentially impacting pharmaceutical sciences (Wen et al., 2004).

5. Use in Analytical Chemistry

  • The development of an electrochemical sensor for cinchonine based on competitive host–guest complexation demonstrates the utility of cinchona alkaloids in analytical chemistry, which could extend to cinchonidinone (Yang et al., 2005).

properties

Product Name

Cinchonidinone

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanone

InChI

InChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18H,1,8,10-12H2/t13-,14?,18-/m0/s1

InChI Key

AEFOLTVWSRMXMW-LWINWCPBSA-N

Isomeric SMILES

C=C[C@H]1CN2CCC1C[C@H]2C(=O)C3=CC=NC4=CC=CC=C34

Canonical SMILES

C=CC1CN2CCC1CC2C(=O)C3=CC=NC4=CC=CC=C34

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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